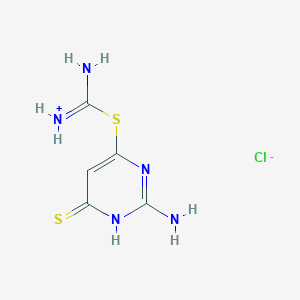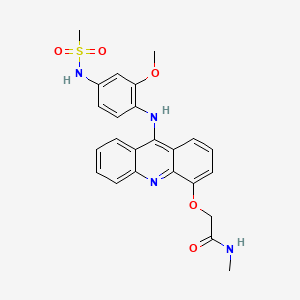
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids such as DNA and RNA. This specific compound is characterized by the presence of a methyl group at the 3-position, a propylamino group at the 6-position, and two keto groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl acetoacetate and urea, the compound can be synthesized through a series of steps involving condensation, cyclization, and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione: This compound has a chloro group instead of a propylamino group.
3-methyl-6-chlorouracil: Similar structure with a chloro group at the 6-position.
4-amino-5-(4-chlorophenyl)-7-methyl-5H-pyrano[2,3-d]pyrimidine-6-carboxylic acid: A more complex pyrimidine derivative with additional functional groups
Uniqueness
3-methyl-6-(propylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group at the 6-position differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
| 58695-97-9 | |
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-methyl-6-(propylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-9-6-5-7(12)11(2)8(13)10-6/h5,9H,3-4H2,1-2H3,(H,10,13) |
Clave InChI |
QWDGVQIOXMTEAX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC(=O)N(C(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)



